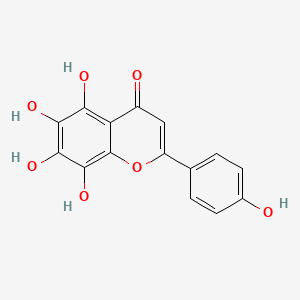

5,6,7,8,4'-Pentahydroxyflavone

Description

5,6,7,8,4'-Pentahydroxyflavone has been reported in Marrubium cylleneum and Rhizophagus intraradices with data available.

Properties

IUPAC Name |

5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)9-5-8(17)10-11(18)12(19)13(20)14(21)15(10)22-9/h1-5,16,18-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXXUUDYMHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206400 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-26-4 | |

| Record name | 5,6,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8,4'-Pentahydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8,4'-PENTAHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG443BS12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6,7,8,4'-Pentahydroxyflavone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8,4'-Pentahydroxyflavone is a flavonoid that has been identified as possessing antitumor activity. However, detailed information regarding its natural abundance and specific protocols for its isolation are notably scarce in publicly available scientific literature. This technical guide consolidates the limited existing data on its natural sources and provides a detailed, albeit theoretical, framework for its isolation and purification based on established methodologies for structurally similar flavonoids. Furthermore, this document explores the properties and biological activities of closely related compounds to offer insights into the potential therapeutic applications of this compound.

Natural Sources

The documented natural source for this compound is limited. The primary plant species in which its presence has been suggested is:

-

Trifolium repens L. (White Clover): This perennial herbaceous plant from the Fabaceae family is the only currently cited botanical source for this compound, where it is referred to as "Compound 2b". However, the concentration and variability of this compound within the plant are not well-documented.

Given the limited information, exploring other species within the Trifolium genus and other related genera in the Fabaceae family may be a viable strategy for identifying alternative natural sources.

Proposed Isolation Methodology

Due to the absence of a specific, published isolation protocol for this compound, a generalized, multi-step strategy is proposed below. This protocol is based on common techniques used for the extraction and purification of flavonoids from plant matrices, particularly from Trifolium species.

Experimental Workflow for Isolation

Caption: Proposed experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Step 1: Extraction

-

Plant Material Preparation: Collect fresh aerial parts of Trifolium repens. Air-dry the plant material in the shade at room temperature to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in 80% aqueous ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and repeat the process three times. Combine the filtrates.

-

Soxhlet Extraction: Alternatively, for a more exhaustive extraction, subject the powdered plant material to Soxhlet extraction with 80% ethanol for 24-48 hours.

-

-

Concentration: Evaporate the solvent from the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Step 2: Liquid-Liquid Partitioning

-

Fractionation: Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane (to remove non-polar compounds like chlorophylls (B1240455) and lipids).

-

Ethyl acetate (to extract flavonoids and other medium-polarity compounds).

-

n-Butanol (to extract more polar glycosylated flavonoids).

-

-

Solvent Evaporation: Concentrate each fraction separately using a rotary evaporator. The ethyl acetate fraction is the most likely to contain the target aglycone, this compound.

Step 3: Chromatographic Purification

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. Elute with a gradient of increasing polarity, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol (B129727).

-

Alternatively, use a Sephadex LH-20 column with methanol as the mobile phase for size-exclusion chromatography, which is effective for separating flavonoids.

-

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC on a C18 column. Use a gradient elution system with acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase to achieve final purification.

Step 4: Structural Elucidation

Confirm the identity and purity of the isolated compound using spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): Use 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

-

UV-Vis Spectroscopy: Analyze the UV absorption spectrum, which is characteristic of the flavone (B191248) skeleton and its hydroxylation pattern.

Insights from Structurally Related Compounds

Given the paucity of data on this compound, examining its close analogues can provide valuable insights into its potential biological activities and signaling pathways.

5,6,7,8-Tetrahydroxyflavone

This compound, lacking the 4'-hydroxyl group, has been shown to have a protective effect against high-altitude cerebral edema. Its mechanism of action involves:

-

Reduction of Oxidative Stress: It decreases the levels of reactive oxygen species and increases the activity of antioxidant enzymes.

-

Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines.

-

Protection of the Blood-Brain Barrier: It attenuates the disruption of the blood-brain barrier.

5'-Hydroxy-6,7,8,3',4'-pentamethoxyflavone

This is the pentamethoxy derivative of a closely related isomer. Studies on this compound have revealed its potential to:

-

Extend Lifespan: In C. elegans, it has been shown to increase lifespan.

-

Modulate Signaling Pathways: Its effects are mediated through dietary restriction-induced autophagy and oxidative stress resistance pathways.

The presence of multiple hydroxyl groups in this compound suggests it is likely to be a potent antioxidant. The reported antitumor activity indicates its potential involvement in cell proliferation and apoptosis signaling pathways.

Potential Signaling Pathway Involvement

Based on the activities of other flavonoids, this compound could potentially modulate key cellular signaling pathways such as:

-

NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.

-

MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and is a common target for flavonoids.

-

PI3K/Akt Signaling Pathway: This is a critical pathway in cell survival and is often dysregulated in cancer.

Caption: Potential signaling pathways modulated by this compound.

Quantitative Data

Currently, there is no quantitative data available in the literature regarding the yield of this compound from natural sources or the specific concentrations required for its biological activities. The table below is provided as a template for future research findings.

| Parameter | Value | Source/Method |

| Yield from Trifolium repens | Data not available | - |

| Purity after Isolation | Data not available | - |

| IC50 (Antitumor Activity) | Data not available | - |

Conclusion and Future Directions

This compound remains a largely unexplored natural product with demonstrated potential as an antitumor agent. The significant gap in the scientific literature concerning its natural abundance, isolation, and biological mechanisms presents a compelling opportunity for further research. Future studies should focus on:

-

Screening of Plant Species: A systematic screening of Trifolium species and other related plants to identify rich natural sources of this compound.

-

Optimization of Isolation Protocols: Development and optimization of the proposed isolation workflow to obtain sufficient quantities for comprehensive biological evaluation.

-

Elucidation of Biological Mechanisms: In-depth investigation of its effects on various cancer cell lines and the underlying signaling pathways.

-

Synthetic Approaches: Exploration of synthetic routes to ensure a stable and scalable supply for preclinical and clinical development.

This technical guide serves as a foundational resource to stimulate and guide future research endeavors into this promising, yet understudied, flavonoid.

An In-depth Technical Guide to the Biosynthesis of 5,6,7,8,4'-Pentahydroxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative biosynthetic pathway of 5,6,7,8,4'-pentahydroxyflavone, a polyhydroxylated flavonoid with potential pharmacological activities. While this specific flavone (B191248) is not as extensively studied as other flavonoids, its biosynthesis can be inferred from the well-established general flavonoid pathway and the unique enzymatic machinery found in certain plant species, notably within the Scutellaria genus. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the core pathways.

Introduction

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The extensive hydroxylation of its A-ring at positions 5, 6, 7, and 8, in addition to the 4'-hydroxyl group on the B-ring, suggests significant antioxidant potential and bioactivity. While a closely related compound, 5,6,7,8,4'-pentahydroxyflavanone, has been isolated from Kalanchoe pinnata, the direct biosynthetic pathway to the flavone is not yet fully elucidated.[1] This guide proposes a scientifically plausible pathway based on known enzymatic reactions in flavonoid biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is conserved across higher plants. The pathway diverges into the flavonoid branch, leading to the formation of a flavanone (B1672756) precursor, which is subsequently converted to a flavone and then further hydroxylated.

2.1. General Phenylpropanoid Pathway and Chalcone (B49325) Synthesis

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Subsequently, Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

2.2. Flavanone and Flavone Formation

The chalcone is then cyclized to a flavanone by Chalcone isomerase (CHI) , yielding naringenin (5,7,4'-trihydroxyflavanone). Naringenin serves as a crucial intermediate. It is then oxidized to the corresponding flavone, apigenin (B1666066) (5,7,4'-trihydroxyflavone), by Flavone synthase (FNS) . There are two types of FNS enzymes: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase (2-ODD), and FNS II, a cytochrome P450 monooxygenase.[2][3]

2.3. A-Ring Hydroxylation

The key steps leading to the unique hydroxylation pattern of this compound involve sequential hydroxylations of the A-ring of apigenin. This is particularly characteristic of the flavonoid metabolism in Scutellaria species.

-

6-Hydroxylation: Apigenin is hydroxylated at the C-6 position by Flavone 6-hydroxylase (F6H) , a cytochrome P450 enzyme, to produce scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone).

-

8-Hydroxylation: Scutellarein is then proposed to be hydroxylated at the C-8 position by Flavone 8-hydroxylase (F8H) , another specialized cytochrome P450 enzyme, to yield the final product, this compound.

The order of these hydroxylation steps may vary, and it is also plausible that F8H could act on apigenin to form 8-hydroxyapigenin, which is then hydroxylated by F6H. The substrate specificity of these enzymes is a critical determinant of the final product.

Quantitative Data

Quantitative data for this compound is scarce in the literature. However, data for its precursors and structurally related flavonoids from Scutellaria species can provide a reference for expected concentrations and analytical parameters.

Table 1: Quantitative Analysis of Major Flavonoids in Scutellariae Radix

| Flavonoid | Retention Time (min) | Concentration Range (mg/g) | Detection Wavelength (nm) |

| Baicalin | 7.65 | 50.0 - 150.0 | 280 |

| Wogonoside | - | 5.0 - 20.0 | 280 |

| Baicalein | 11.65 | 10.0 - 50.0 | 280 |

| Wogonin | 14.12 | 2.0 - 10.0 | 280 |

| Scutellarin | - | 1.0 - 5.0 | 335 |

| Scutellarein | - | 0.5 - 2.0 | 335 |

Data compiled from multiple sources performing HPLC analysis on Scutellariae Radix.[4][5][6] The exact values can vary significantly based on the plant's origin, age, and extraction method.

Table 2: Enzyme Kinetic Parameters for a Representative Flavone Synthase I (FNS I)

| Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Naringenin | Apigenin | 25.3 ± 2.1 | 0.18 ± 0.01 | 0.0071 |

| Eriodictyol | Luteolin | 18.9 ± 1.5 | 0.21 ± 0.01 | 0.0111 |

| Pinocembrin | Chrysin | 33.1 ± 2.8 | 0.15 ± 0.01 | 0.0045 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of flavonoid biosynthesis.

4.1. Protocol for Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of flavonoids in plant extracts, such as those from Scutellaria species.[6][7]

-

Sample Preparation:

-

Dry plant material (e.g., roots, leaves) at 60°C and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and place it in a Soxhlet extractor.

-

Defat the sample by extracting with petroleum ether at 80°C for 2 hours.

-

Discard the petroleum ether and air-dry the residue.

-

Extract the defatted residue with 100 mL of 70% ethanol (B145695) under reflux for 4 hours.

-

Filter the extract and dilute to a final volume of 100 mL with 70% ethanol.

-

Filter the final solution through a 0.45 µm membrane filter before HPLC injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% phosphoric acid in water and (B) acetonitrile.

-

Gradient Program: 0-10 min, 15-25% B; 10-30 min, 25-40% B; 30-40 min, 40-50% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 280 nm for baicalein-type flavonoids and 335 nm for scutellarein-type flavonoids.

-

-

Quantification:

-

Prepare standard solutions of reference compounds (e.g., apigenin, scutellarein) at various concentrations (e.g., 1-100 µg/mL).

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Quantify the flavonoids in the sample extracts by comparing their peak areas to the calibration curve.

-

4.2. Protocol for In Vitro Flavone Hydroxylase (F6H/F8H) Enzyme Assay

This protocol describes a method for characterizing the activity of recombinant flavone hydroxylases expressed in a heterologous system like yeast or E. coli.

-

Enzyme Preparation:

-

Clone the full-length cDNA of the target hydroxylase (e.g., F6H) into an expression vector.

-

Transform the construct into a suitable expression host (e.g., Saccharomyces cerevisiae).

-

Grow the yeast culture and induce protein expression.

-

Prepare microsomes from the yeast cells by differential centrifugation. Resuspend the microsomal pellet in a phosphate (B84403) buffer (pH 7.5) containing glycerol.

-

-

Enzyme Assay:

-

The standard assay mixture (total volume of 200 µL) should contain:

-

50 mM potassium phosphate buffer (pH 7.5)

-

2 µM substrate (e.g., apigenin or scutellarein, dissolved in DMSO)

-

1 mM NADPH

-

50-100 µg of microsomal protein

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 50 µL of 2 M HCl.

-

-

Product Analysis:

-

Extract the reaction products twice with 500 µL of ethyl acetate.

-

Evaporate the pooled organic layers to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 50 µL of methanol.

-

Analyze the products by HPLC or LC-MS using the conditions described in Protocol 4.1, comparing retention times and mass spectra with authentic standards.

-

Conclusion

The biosynthesis of this compound in plants is proposed to follow the canonical flavonoid pathway to apigenin, followed by sequential hydroxylations at the C-6 and C-8 positions by specialized cytochrome P450 enzymes, F6H and F8H. While direct evidence for this complete pathway is still forthcoming, the known enzymatic capabilities of plants in the Scutellaria genus provide a strong basis for this hypothesis. Further research, including the heterologous expression and characterization of F8H from a plant known to produce 8-hydroxyflavones and testing its activity on scutellarein, is required to definitively confirm this pathway. The protocols and data presented in this guide offer a framework for researchers to pursue these investigations and unlock the potential of this unique polyhydroxylated flavonoid for drug development and other applications.

References

- 1. journalbinet.com [journalbinet.com]

- 2. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study on Qualitative and Quantitative Analysis of Major ingredients in Scutellariae radix | Semantic Scholar [semanticscholar.org]

- 5. [Studies on the constituents of Scutellaria species. VI. On the flavonoid constituents of the root of Scutellaria baicalensis Georgi (5). Quantitative analysis of flavonoids in Scutellaria roots by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study of the quality differences and seasonal dynamics of flavonoids between the aerial parts and roots of Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 5,6,7,8,4'-Pentahydroxyflavone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action of 5,6,7,8,4'-pentahydroxyflavone, a flavonoid compound with promising therapeutic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways. While direct and extensive research on this specific pentahydroxyflavone is emerging, this guide draws upon current knowledge of its and structurally similar flavonoids' anti-inflammatory and anticancer effects to provide a foundational understanding for future investigations.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural feature of this compound, with four hydroxyl groups on the A-ring and one on the B-ring, suggests a high potential for biological activity. This guide will delve into the putative molecular pathways this compound may modulate, based on evidence from closely related flavonoids.

Core Biological Activities and Potential Mechanisms of Action

The primary therapeutic potential of this compound and its analogs appears to lie in their anti-inflammatory and anticancer activities. These effects are likely mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects

The anti-inflammatory properties of flavonoids are often attributed to their ability to suppress pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is limited, studies on similar flavonoids like morin (B1676745) (3,5,7,2',4'-pentahydroxyflavone) have demonstrated potent inhibition of NF-κB activation induced by various inflammatory stimuli.[1] This inhibition is mediated through the suppression of IκBα kinase activity, which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1] The suppression of NF-κB leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]

Another crucial pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway. Flavonoids have been shown to modulate the activity of key MAPK members, including ERK, JNK, and p38, which are involved in the production of inflammatory cytokines.

Anticancer Activity

The anticancer effects of flavonoids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] this compound has been reported to exert cytotoxic effects by inhibiting cell proliferation and inducing apoptosis.[5] These effects are likely mediated through the modulation of critical signaling pathways that regulate cell survival and death.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Flavonoids can inhibit this pathway, leading to the induction of apoptosis. For instance, tangeretin (B192479) and a hydroxylated pentamethoxyflavone have been shown to inhibit autophagy, a cellular survival mechanism, through the ROS-AKT/mTOR signaling pathway in a model of rheumatoid arthritis, suggesting a similar mechanism could be at play in cancer cells.[6]

Furthermore, the induction of apoptosis by flavonoids can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.[1]

Quantitative Data on Related Flavonoids

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related flavonoids against various cancer cell lines. This data provides a comparative context for the potential potency of this compound.

| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Morin | KBM-5 (Leukemia) | 50 (for NF-κB inhibition) | [1] |

| Tangeretin | Breast, Gastric, Prostate, Bladder Cancers | Not specified | [7] |

| Baicalein | Breast, Liver, Gastric, Stomach, Ovarian Cancers | Not specified | [7] |

| Wogonin | Breast, Colorectal, Lung, Ovarian Cancers, Glioma | Not specified | [7] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

-

Cell Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Putative signaling pathways modulated by this compound.

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the direct body of evidence for the mechanism of action of this compound is still developing, the data from structurally similar flavonoids provides a strong foundation for targeted research. The anti-inflammatory and anticancer potential of this compound likely stems from its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt.

Future research should focus on:

-

Direct Quantification: Determining the IC50 values of this compound in a wide range of cancer cell lines.

-

Pathway Elucidation: Conducting comprehensive studies to confirm the inhibitory effects on the NF-κB, MAPK, and PI3K/Akt pathways using techniques like Western blotting, reporter assays, and kinase assays.

-

Target Identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the direct molecular targets of this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammation and cancer to assess the therapeutic efficacy and safety of the compound.

This technical guide serves as a valuable resource to stimulate and guide these future investigations, ultimately paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. Morin (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protective Effect of Tangeretin and 5-Hydroxy-6,7,8,3',4'-Pentamethoxyflavone on Collagen-Induced Arthritis by Inhibiting Autophagy via Activation of the ROS-AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 5,6,7,8,4'-Pentamethoxyflavone and its Hydroxylated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary biological activities of 5,6,7,8,4'-pentamethoxyflavone and its related hydroxylated polymethoxyflavones (PMFs). While direct research on 5,6,7,8,4'-pentahydroxyflavone is limited, extensive studies on its methoxylated and partially demethylated analogs offer significant insights into the potential therapeutic applications of this class of compounds. This document summarizes key findings on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Polymethoxyflavones are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which enhance their metabolic stability and bioavailability compared to their polyhydroxylated counterparts.[1] These compounds are predominantly found in citrus peels and have demonstrated a range of biological activities, making them promising candidates for drug development.[2][3]

Antioxidant Activity

The antioxidant capacity of polymethoxyflavones is a key contributor to their protective effects against oxidative stress-related diseases.[4] The primary mechanism involves the scavenging of free radicals.

Quantitative Antioxidant Data

| Compound | Assay | IC50 / Activity | Reference |

| 5'-Hydroxy-6,7,8,3',4'-pentamethoxyflavone (5-HPF) | Lifespan extension in C. elegans | 50 µM maximally extended mean life by 28% | [4] |

| Various Flavonoids | DPPH Radical Scavenging | IC50 values vary depending on structure | [5] |

| Various Flavonoids | Oxygen Radical Absorbance Capacity (ORAC) | Values range from 4.07 to 12.85 µmol TE/µmol | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[6][7]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the antioxidant concentration.[7]

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (e.g., 5,6,7,8,4'-pentamethoxyflavone)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure (Microplate Method): [6]

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[7]

-

Sample Preparation: Prepare a stock solution of the test compound in methanol or DMSO.[7] Create a series of dilutions from the stock solution.

-

Assay:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[7] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution plus solvent) and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[7]

References

- 1. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5'-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone extends longevity mediated by DR-induced autophagy and oxidative stress resistance in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In Silico Target Prediction of 5,6,7,8,4'-Pentahydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8,4'-Pentahydroxyflavone, also known as Scutellarein, is a flavonoid with demonstrated anti-tumor and neuroprotective properties. Understanding its molecular targets is crucial for elucidating its mechanism of action and advancing its therapeutic development. This technical guide provides a comprehensive overview of in silico methods for predicting the biological targets of this compound, details experimental protocols for target validation, and visualizes the key signaling pathways involved.

In Silico Target Prediction

To identify potential protein targets of this compound, a multi-pronged in silico approach was employed, utilizing several well-established web-based servers for target prediction. The canonical SMILES string for this compound, C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3O)O)O)O)O, was used as the input for these predictions.

Prediction Methodologies

Three primary methodologies were used for target prediction:

-

Ligand-Based Similarity: This approach, employed by servers like SwissTargetPrediction and SuperPred, identifies potential targets by comparing the chemical structure of the query molecule to a database of known ligands with experimentally validated protein targets.[1][2] The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.

-

Pharmacophore Mapping: This method, utilized by PharmMapper, identifies the spatial arrangement of essential chemical features (pharmacophore) of the query molecule that are responsible for its biological activity.[3][4] This pharmacophore model is then screened against a database of protein structures to identify potential binding partners.

-

Reverse Docking: While not explicitly performed through a public web server in this guide, reverse docking is a powerful technique that involves docking the query molecule against a large library of protein crystal structures to predict its binding affinity to various potential targets.

Predicted Protein Targets

The following table summarizes the top predicted protein targets for this compound from various in silico prediction servers. The targets are ranked based on the prediction scores and the frequency of their appearance across different platforms.

| Target Class | Predicted Target | UniProt ID | Prediction Server(s) | Known/Predicted Function |

| Kinases | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | P28482 | SwissTargetPrediction, SuperPred | Cell proliferation, differentiation, survival |

| Mitogen-activated protein kinase 8 (MAPK8/JNK1) | P45983 | SwissTargetPrediction, SuperPred | Stress response, apoptosis, inflammation | |

| Phosphoinositide 3-kinase (PI3K) | P42336 (gamma) | SwissTargetPrediction | Cell growth, proliferation, survival | |

| Glycogen synthase kinase-3 beta (GSK3B) | P49841 | SwissTargetPrediction | Metabolism, cell signaling, apoptosis | |

| Enzymes | Pyruvate kinase PKM (PKM2) | P14618 | Experimental | Cancer metabolism, cell proliferation[5] |

| Prostaglandin G/H synthase 2 (COX-2) | P35354 | SwissTargetPrediction | Inflammation, pain | |

| Cytochrome P450 3A4 (CYP3A4) | P08684 | Experimental | Drug metabolism | |

| Transcription Factors & Regulators | Proto-oncogene c-Fos | P01100 | Experimental | Cell proliferation, differentiation |

| Transcription factor AP-1 (c-Jun) | P05412 | Experimental | Gene transcription, cell proliferation | |

| Nuclear factor NF-kappa-B p65 subunit (NF-κB) | Q04206 | SwissTargetPrediction | Inflammation, immunity, cell survival | |

| Other Proteins | Heat shock protein HSP 90-alpha (Hsp90) | P07900 | Experimental | Protein folding and stability |

| Epidermal growth factor receptor (EGFR) | P00533 | Experimental | Cell growth, proliferation | |

| Transforming growth factor-beta 1 (TGF-β1) | P01137 | Experimental | Cell growth, differentiation, immunity |

Experimental Validation Protocols

Validation of in silico predicted targets is a critical step in drug discovery. Several biophysical and cell-based assays can be employed to confirm the direct binding of this compound to its putative targets and to quantify the interaction.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Detailed Protocol:

-

Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

-

Lysis and Fractionation: Lyse the cells (if not already lysed) using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated proteins by high-speed centrifugation.

-

Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads Competition Binding Assay

Principle: This chemical proteomics approach is particularly useful for identifying kinase targets. It utilizes beads to which a cocktail of broad-spectrum kinase inhibitors is immobilized. These "kinobeads" are used to enrich kinases from a cell lysate. In a competition experiment, the lysate is pre-incubated with the compound of interest. If the compound binds to a kinase, it will compete with the kinobeads, leading to a reduced amount of that kinase being pulled down.

Detailed Protocol:

-

Lysate Preparation: Prepare a native cell lysate from the cells or tissue of interest.

-

Compound Incubation: Incubate aliquots of the lysate with a range of concentrations of this compound or a vehicle control.

-

Kinobeads Pulldown: Add the kinobeads to the lysates and incubate to allow for the binding of kinases.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS) to identify and quantify the pulled-down kinases.

-

Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that it is a target.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a purified target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Detailed Protocol:

-

Protein Immobilization: Immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound in a suitable buffer over the sensor surface.

-

Binding Measurement: Monitor the change in the SPR signal (response units) over time.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.

Microscale Thermophoresis (MST)

Principle: MST measures the movement of molecules in a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, which can be detected and used to quantify the binding affinity.

Detailed Protocol:

-

Protein Labeling: Label the purified target protein with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Incubation: Mix the labeled protein with each concentration of the compound and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Data Analysis: Plot the change in the normalized fluorescence against the ligand concentration and fit the data to a binding curve to determine the K_D.

Signaling Pathways and Experimental Workflows

The predicted and experimentally validated targets of this compound are implicated in several key signaling pathways that regulate cell survival, proliferation, and inflammation.

Caption: In Silico Target Prediction Workflow for this compound.

Caption: Experimental Workflow for Validating Predicted Protein Targets.

Caption: Involvement of this compound in MAPK and PI3K/Akt Signaling.

Conclusion

The integration of in silico prediction methods provides a powerful and efficient approach to identify the potential biological targets of this compound. This guide outlines a systematic workflow, from computational prediction to experimental validation, which is essential for accelerating the drug discovery process. The predicted targets and their associated signaling pathways offer a solid foundation for further mechanistic studies and the development of this promising natural compound as a therapeutic agent. Future work should focus on validating the predicted targets with lower confidence scores and exploring the polypharmacological effects of this compound in various disease models.

References

- 1. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 3. lilab-ecust.cn [lilab-ecust.cn]

- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 5. Scutellarein treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 5,6,7,8,4'-Pentahydroxyflavone (Baicalein)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,6,7,8,4'-Pentahydroxyflavone, commonly known as baicalein (B1667712). Understanding these fundamental physicochemical properties is critical for the effective formulation and development of this promising flavonoid for therapeutic applications. This document synthesizes available data on its behavior in various solvents and under different environmental conditions, offering a valuable resource for researchers in drug discovery and development.

Solubility Profile

Baicalein exhibits a varied solubility profile, being sparingly soluble in aqueous solutions and demonstrating higher solubility in organic solvents. This characteristic is pivotal for selecting appropriate solvent systems for extraction, purification, and formulation processes.

Solubility in Organic Solvents

Quantitative data from various sources indicate that baicalein's solubility is significantly higher in organic solvents compared to aqueous media. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective in dissolving this compound.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~52 |

| Dimethyl Sulfoxide (DMSO) | ~28 |

| Ethanol | ~1.3 |

Solubility in Aqueous Solutions

Baicalein is sparingly soluble in aqueous buffers.[1] To enhance its solubility in aqueous systems for biological assays, a common practice is to first dissolve it in an organic solvent like DMF and then dilute it with the desired aqueous buffer.[1]

| Solvent System | Solubility (mg/mL) |

| PBS (pH 7.2) | ~0.09[2] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~26[1] |

Stability Profile

The stability of baicalein is influenced by several factors, including pH, temperature, and exposure to light. Degradation can impact its therapeutic efficacy and shelf-life, making stability studies essential.

Influence of pH

The degradation of baicalein is pH-dependent.[3][4][5] Acidic environments (pH 2-4.5) are conducive to its stability.[4] As the pH increases, the rate of degradation also tends to increase.

Influence of Temperature

Temperature plays a crucial role in the stability of baicalein, with degradation being temperature-dependent.[3][4][6] Lower temperatures (e.g., <4 °C) contribute to its stability.[4] For long-term storage, it is recommended to store baicalein as a solid at -20°C, where it can be stable for at least one year.[1]

Influence of Light and Antioxidants

Exposure to sunlight can affect the stability of baicalein.[3] The use of antioxidants, such as Vitamin C and Na2SO3, has been shown to suppress its degradation in aqueous solutions.[3][4]

Experimental Protocols

Accurate determination of solubility and stability is reliant on robust experimental methodologies. The following sections outline typical protocols employed in the assessment of these properties for flavonoids like baicalein.

Solubility Determination: Shake-Flask Method

A widely used method for determining the solubility of a compound in a specific solvent is the isothermal shake-flask method.

Stability Assessment: HPLC-Based Method

High-Performance Liquid Chromatography (HPLC) is a common analytical technique to assess the stability of baicalein under various conditions.

Signaling Pathways

While this guide focuses on the physicochemical properties of baicalein, it is worth noting that its biological activity is the driving force behind its therapeutic interest. Baicalein has been reported to interact with various signaling pathways. The diagram below illustrates a generalized representation of how a flavonoid might modulate a cellular signaling cascade.

Conclusion

The solubility and stability of this compound (baicalein) are critical parameters that dictate its handling, formulation, and ultimately, its therapeutic potential. Its limited aqueous solubility necessitates formulation strategies such as the use of co-solvents to enhance bioavailability for in vitro and in vivo studies. Furthermore, its sensitivity to pH, temperature, and light underscores the importance of controlled storage and handling conditions. The information and protocols presented in this guide are intended to support researchers and drug development professionals in overcoming the challenges associated with the formulation of this promising natural compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of baicalin in biological fluids in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

Potential therapeutic applications of 5,6,7,8,4'-Pentahydroxyflavone

An In-depth Technical Guide on the Core Therapeutic Applications of 5,6,7,8,4'-Pentahydroxyflavone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Norwogonin, is a natural flavone (B191248) found in the medicinal plant Scutellaria baicalensis (Baikal skullcap).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, respiratory infections, and hypertension.[2] Norwogonin, along with its structurally related and more extensively studied counterparts such as Wogonin, Baicalein, and Baicalin (B1667713), has garnered significant scientific interest for its diverse pharmacological activities.[2][3][4] Preclinical research highlights its potential as a therapeutic agent, primarily demonstrating anticancer, anti-inflammatory, and neuroprotective properties. This document provides a detailed overview of the current understanding of Norwogonin's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Applications

Norwogonin and related flavonoids exhibit potent anticancer activity across a spectrum of malignancies.[3][5] The primary mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[5][6]

Mechanism of Action: Apoptosis Induction and CDK9 Inhibition

A key anticancer mechanism of related flavones like Wogonin, which shares a core structure with Norwogonin, is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[7] CDK9 is a crucial transcription regulator. Its inhibition leads to the reduced synthesis of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[7] The rapid downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards apoptosis and leading to cancer cell death.[7] This targeted action provides a promising avenue for therapeutic intervention.

Signaling Pathway: CDK9 Inhibition Leading to Apoptosis

References

- 1. Norwogonin - Wikipedia [en.wikipedia.org]

- 2. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - ProQuest [proquest.com]

- 5. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5,6,7,8,4'-Pentahydroxyflavone (Baicalein)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,6,7,8,4'-Pentahydroxyflavone, commonly known as Baicalein. This protocol is designed for accuracy, precision, and robustness, making it suitable for the quantification of Baicalein in various sample matrices, including raw materials and finished products. The method utilizes a C18 column with gradient elution and UV detection. All experimental procedures, including standard and sample preparation, are described in detail. Quantitative data from method validation studies are summarized for easy reference.

Introduction

This compound (Baicalein) is a key bioactive flavonoid predominantly found in the roots of Scutellaria baicalensis and Scutellaria lateriflora. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Baicalein is known to modulate various cell signaling pathways, contributing to its therapeutic effects. Accurate and reliable quantification of Baicalein is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive HPLC method for its determination.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1100 HPLC chromatograph or equivalent, equipped with a G1312A pump, G1316A column oven, G1315A diode array detector (DAD) or variable wavelength detector (VWD), and a G1313A autosampler.

-

Column: Waters SunFire C18 (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.

-

Software: HP ChemStation or equivalent chromatography data station.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters: 0.22 µm PTFE or PVDF.

Reagents and Chemicals

-

Baicalein reference standard (≥98% purity).

-

Methanol (B129727) (HPLC grade).

-

Formic acid (analytical grade).

-

Phosphoric acid (analytical grade).

-

Acetonitrile (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of Baicalein.

| Parameter | Condition |

| Column | Waters SunFire C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in deionized water |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 280 nm |

| Injection Volume | 5 µL |

Note: A simpler isocratic method using methanol and 0.1% formic acid in water (70:30 v/v) can also be employed for routine analysis, though the gradient method provides better separation from other flavonoids.

Protocols

Standard Solution Preparation

-

Stock Standard Solution (2.0 mg/mL): Accurately weigh 20 mg of Baicalein reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1][2]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 3.9 µg/mL to 1000 µg/mL.[1][2] These solutions are used to construct the calibration curve.

Sample Preparation (Tincture)

-

Pipette 50 µL of the tincture sample into a 1.5 mL microcentrifuge tube.

-

Add 950 µL of methanol to the tube and vortex for 30 seconds.

-

Centrifuge the solution at 13,000 rpm for 5 minutes.[3]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines. The key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 0.019 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 3.32 ng/mL |

| Limit of Quantification (LOQ) | 10.06 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Retention Time | Approximately 4.3 min |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of Baicalein.

Signaling Pathway Modulated by Baicalein

Baicalein has been shown to exert its anticancer effects by modulating various signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Baicalein.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound (Baicalein). The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical and related industries. The provided protocols and validation data support the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5,6,7,8,4'-Pentahydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8,4'-Pentahydroxyflavone is a flavonoid, a class of natural compounds renowned for their diverse pharmacological activities. Preliminary studies suggest that certain flavonoids possess significant antitumor properties, primarily by inducing cytotoxicity in cancer cells through apoptosis.[1] These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound using established cell-based assays. The protocols detailed herein are designed to deliver robust and reproducible data for evaluating its efficacy and mechanism of action. While specific data for this compound is limited, we will draw upon data from the structurally similar flavonoid, norwogonin (B192581) (5,7,8-trihydroxyflavone), to provide context for expected outcomes.

Data Presentation: Comparative Cytotoxicity

To facilitate the interpretation of experimental results, the following table summarizes the half-maximal inhibitory concentration (IC50) values of the related flavonoid norwogonin against various cancer cell lines. This data serves as a valuable benchmark for assessing the cytotoxic potency of this compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Norwogonin | MDA-MB-231 | Triple-Negative Breast Cancer | ~40 | [2] |

| Norwogonin | BT-549 | Triple-Negative Breast Cancer | ~40 | [2] |

| Norwogonin | HCT116 | Colorectal Carcinoma | 15.5 | [3] |

| 5,6,7-Trihydroxyflavone | MDA-MB-231 | Breast Cancer | 3.23 ± 0.81 | [4] |

| 5,6,7-Trihydroxyflavone | MCF-7 | Breast Cancer | 6.14 ± 0.96 | [4] |

| 5,6,7-Trihydroxyflavone | HeLa | Cervical Cancer | 11.1 ± 1.06 | [4] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. It is recommended to perform these experiments in a dose-dependent and time-dependent manner to accurately characterize the cytotoxic profile of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Actively respiring cells convert the water-soluble tetrazolium salt, MTT, into an insoluble purple formazan (B1609692) product.[6]

Figure 1: Workflow of the MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]

Figure 2: Workflow of the LDH Cytotoxicity Assay.

Protocol:

-

Cell Culture and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.

-

Controls: Prepare the following controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[9]

-

Background Control: Culture medium without cells.

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[9]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]

Figure 3: Workflow for Annexin V and PI Staining.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[1]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

Figure 4: Workflow of the Caspase-Glo® 3/7 Assay.

Protocol:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound as previously described.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

-

Reagent Addition: Equilibrate the plate and the reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

-

Incubation: Mix the contents by shaking the plate for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours.[16]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[16]

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Potential Signaling Pathways

Based on studies of structurally related flavonoids like norwogonin, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2][17]

Figure 5: Proposed Apoptotic Signaling Pathway.

This proposed pathway suggests that this compound may inhibit survival signals (e.g., NF-κB and STAT3) and directly modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2] This leads to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][17] Further investigation through western blotting for key proteins in this pathway is recommended to confirm this mechanism.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norwogonin flavone suppresses the growth of human colon cancer cells via mitochondrial mediated apoptosis, autophagy induction and triggering G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. promega.com [promega.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 16. ulab360.com [ulab360.com]

- 17. Norwogonin attenuates hypoxia-induced oxidative stress and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two widely used in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Oxygen Radical Absorbance Capacity (ORAC) Assay. These methods are essential for evaluating the antioxidant potential of flavonoids and other natural compounds.

DPPH Radical Scavenging Assay

Application Note

Principle: The DPPH assay is a rapid and simple spectrophotometric method used to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The core of the assay is DPPH, a stable free radical that has a deep purple color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[1][2] When an antioxidant, such as a flavonoid, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[2] This reduction results in a color change from deep violet to a pale yellow, and the consequent decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the antioxidant.[1]

Applications in Flavonoid Research: The DPPH assay is extensively used as an initial screening tool to evaluate the antioxidant capacity of various flavonoids, plant extracts, and food products.[1][3] Its simplicity, reproducibility, and cost-effectiveness make it an ideal method for high-throughput screening of natural products in the early stages of drug discovery and for quality control in the nutraceutical industry.[1] The assay helps in comparing the potency of different flavonoids and understanding structure-activity relationships.[4]

Data Presentation: DPPH Scavenging Activity of Common Flavonoids

The antioxidant capacity in the DPPH assay is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.[2]

| Flavonoid | IC50 (µg/mL) | IC50 (µM) | Reference |

| Quercetin | 4.71 | ~15.6 | [5] |

| Quercetin Hydrate | - | 4.71 | [5] |

| Luteolin | - | 19.13 - 96.03 (range) | [4] |

| Kaempferol-7-O-glucopyranoside | - | 19.13 - 96.03 (range) | [4] |

| Catechin Hydrate | - | 8.34 | [5] |

| Rutin | 9.44 | ~15.5 | [5] |

| Ascorbic Acid (Positive Control) | - | - | [6] |

| Trolox (Positive Control) | - | - | [6] |

Note: IC50 values can vary based on specific experimental conditions, including solvent and incubation time.

Experimental Protocol

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Spectrophotometric grade methanol (B129727) or ethanol (B145695)

-

Flavonoid test samples and standards (e.g., Quercetin, Luteolin)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplates or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Pipettes

Reagent Preparation:

-

DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol or ethanol in a volumetric flask. Vortex until fully dissolved.[7] This solution should be freshly prepared, and the flask must be wrapped in aluminum foil to protect it from light. Store at 4°C.[7]

-